molecular formula C8H5ClN4O2S B403923 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 109702-87-6

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B403923
CAS No.: 109702-87-6
M. Wt: 256.67g/mol
InChI Key: WLGLOYIGRVKHKB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a high-value chemical scaffold based on the 1,3,4-thiadiazole nucleus, a heterocyclic ring known for its significant pharmacological potential and in vivo stability . This compound features a 4-chloro-3-nitrophenyl substituent, a structure designed to enhance biological activity through electron-withdrawing effects that influence intramolecular charge transfer and the molecule's overall reactivity . The 2-amino group on the thiadiazole ring serves as a versatile handle for further synthetic derivatization, making this reagent a crucial building block for developing new chemical entities . The 1,3,4-thiadiazole core is a noted bioisostere for pyrimidine and pyridazine rings, contributing to good cell permeability and bioavailability in research compounds . Its mesoionic nature allows derivatives to interact strongly with biomolecules and efficiently cross cellular membranes . These properties make the scaffold particularly interesting for probing biological mechanisms. Key Research Applications: - Anticancer Agent Development: This scaffold is a key precursor for synthesizing novel compounds with cytotoxic activity. Research indicates that derivatives incorporating this structure can induce apoptosis and cell cycle arrest in cancer cell lines, such as breast cancer MCF-7 and liver cancer HepG2, showing promise as lead compounds for anticancer research . - Antimicrobial Screening: The 1,3,4-thiadiazole moiety is a well-established scaffold for promising antimicrobial agents . Derivatives can be designed and synthesized to target drug-resistant bacterial and fungal strains, serving as a core structure for discovering new anti-infective agents. - Materials Science: Structurally related 1,3,4-thiadiazole derivatives exhibit interesting photophysical properties, such as dual fluorescence and aggregation-induced emission (AIE) . These properties make them potential functional nanofillers in biopolymer films for advanced material applications. This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. Not for diagnostic or therapeutic procedures. Not for human or veterinary use.

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2S/c9-5-2-1-4(3-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLOYIGRVKHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327995
Record name 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

109702-87-6
Record name 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The solid-phase method, adapted from CN103936691A, involves a one-pot mechanochemical reaction between thiosemicarbazide, 4-chloro-3-nitrobenzoic acid, and phosphorus pentachloride (PCl₅). The protocol operates under solvent-free conditions at room temperature, leveraging PCl₅’s dual role as a cyclizing agent and dehydrating agent.

Key steps :

  • Grinding phase : Equimolar quantities of thiosemicarbazide (1 mol), 4-chloro-3-nitrobenzoic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a dry mortar for 15–20 minutes. The exothermic reaction forms an intermediate acyl chloride, which condenses with thiosemicarbazide to generate the thiadiazole ring.

  • Neutralization : The crude product is treated with 10% sodium hydroxide to adjust the pH to 8.0–8.2, precipitating the target compound.

  • Purification : Recrystallization from ethanol yields pure 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine as pale-yellow crystals.

Optimization data :

ParameterOptimal Value
Molar ratio (thiosemicarbazide:acid:PCl₅)1:1.2:1.2
Grinding time20 minutes
Yield91–93%

This method avoids toxic solvents and reduces energy consumption, making it industrially scalable. However, PCl₅’s moisture sensitivity necessitates anhydrous conditions.

Thiosemicarbazone Cyclization with Sulfuric Acid

Synthesis of 4-Chloro-3-nitrobenzaldehyde Thiosemicarbazone

The cyclization route, derived from PMC10459877, begins with the formation of a thiosemicarbazone intermediate. 4-Chloro-3-nitrobenzaldehyde (1 mol) is refluxed with thiosemicarbazide (1.1 mol) in ethanol for 4 hours, yielding the corresponding thiosemicarbazone.

Reaction conditions :

  • Solvent: Absolute ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Glacial acetic acid (2 drops)

  • Yield: 88–90%

Cyclization to Thiadiazole

The thiosemicarbazone is treated with concentrated sulfuric acid at 0–5°C for 2 hours, inducing cyclodehydration to form the thiadiazole ring. The reaction mixture is neutralized with ammonia (pH 8.0), and the product is isolated via filtration.

Critical parameters :

ParameterValue
H₂SO₄ concentration98%
Reaction temperature0–5°C
Yield85–87%

This method’s limitations include handling concentrated acid and longer reaction times compared to the solid-phase approach.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

ParameterSolid-PhaseCyclization
Reaction time20 minutes6 hours
SolventNoneEthanol/H₂SO₄
Yield91–93%85–87%
PurificationRecrystallizationFiltration
ScalabilityHighModerate

The solid-phase method excels in efficiency and sustainability, while the cyclization route offers flexibility for modifying the aryl substituent.

Structural Characterization and Analytical Data

Spectroscopic Profiles

Infrared (IR) spectroscopy :

  • NH₂ stretches : 3270–3310 cm⁻¹ (asymmetric) and 3150–3180 cm⁻¹ (symmetric)

  • C=N stretch : 1615–1625 cm⁻¹

  • NO₂ stretches : 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric)

¹H NMR (DMSO-d₆) :

  • δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 8.5 Hz, 1H, Ar-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H)

  • δ 6.90 (s, 2H, NH₂)

¹³C NMR :

  • 168.5 ppm (C-2, thiadiazole), 158.2 ppm (C-5, thiadiazole), 148.1–125.3 ppm (aryl carbons)

LC-MS :

  • m/z 283.1 [M+H]⁺ (calculated for C₈H₅ClN₄O₂S: 282.0)

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-(4-Chloro-3-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

Anticancer Applications

Research has indicated that 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits promising anticancer activity across various cancer cell lines. Its mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.

Case Study: Anticancer Activity Evaluation

A study assessed the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:

Cell LineIC50 (µM)Percent Growth Inhibition (%)
MCF-71570
A5492065

The compound showed significant cytotoxic effects with a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of this compound against common pathogens:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3220
Escherichia coli6418
Pseudomonas aeruginosa12815

These findings suggest that the compound possesses substantial antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro.

Case Study: Inflammation Model Study

In an experimental model using LPS-stimulated macrophages, treatment with this compound resulted in:

Inflammatory CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15080
IL-612060

This study indicates that the compound effectively reduces levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares substituents and key physicochemical parameters of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine with analogs:

Compound Name Substituents on Phenyl Ring Thiadiazole Substitution Molecular Weight (g/mol) LogP* Planarity (Mean Deviation, Å)
This compound 4-Cl, 3-NO₂ 5-aryl, 2-NH₂ 296.73 2.8 0.004–0.006
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine 4-Cl 5-aryl, 2-NH(C₆H₁₃) 295.83 4.2 0.005
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 4-Cl, 2-O(2-Cl-C₆H₄) 5-aryl, 2-NH(C₂H₅) 368.26 3.9 Not reported
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine 3-NO₂ 5-aryl, 2-NH₂ 222.24 1.6 0.004
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 4-C(CH₃)₃ 5-aryl, 2-NH₂ 261.37 3.5 Not reported

*LogP values estimated using fragment-based methods.

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce LogP compared to alkyl substituents (e.g., -C(CH₃)₃), enhancing solubility in polar solvents.
  • The planarity of the thiadiazole ring is consistent across derivatives (≤0.006 Å), suggesting minimal steric hindrance for receptor binding .
Anticancer Activity
  • Target Compound: Limited direct data are available, but analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives exhibit GI₅₀ values of 28.9–55.3 µM against MCF-7, HeLa, and PC-3 cancer cell lines . Docking studies suggest interactions with thymidylate synthase, a key enzyme in DNA synthesis .
  • Schiff Base Derivatives : Compounds such as 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine show IC₅₀ values as low as 1.28 µg/mL against MCF-7 cells, attributed to enhanced π-stacking from fluorophenyl groups .
Anticonvulsant Activity
  • 4c (5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine): ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), outperforming phenytoin in rodent models . The chloro and ethoxy groups likely enhance blood-brain barrier penetration.

Biological Activity

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and relevant case studies involving this compound.

  • Chemical Name : this compound
  • CAS Number : 109702-87-6
  • Molecular Formula : C8_8H5_5ClN4_4O2_2S
  • Molecular Weight : 256.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitroaniline with thiocarbonyl compounds under acidic or basic conditions. The process may include various catalysts and solvents to optimize yield and purity. For instance, a study reported a yield of 65% using sodium hydroxide in ethanol at elevated temperatures .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound derivatives. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example:

CompoundCell LineIC50_{50} (µg/mL)Mode of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

These compounds showed a significant increase in the Bax/Bcl-2 ratio and caspase activation, indicating their potential to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains and found notable inhibition zones, suggesting its utility as a potential antimicrobial agent. The presence of nitro and chloro substituents enhances its biological profile by increasing electron-withdrawing effects that contribute to its activity .

Case Studies

  • Cytotoxicity Evaluation :
    A comprehensive study evaluated several derivatives of thiadiazole compounds against cancer cell lines. The results indicated that modifications on the thiadiazole scaffold significantly influenced their cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • In Vivo Studies :
    In vivo studies involving tumor-bearing mice models demonstrated that selected derivatives could effectively target tumor cells while sparing normal tissues. This selectivity is crucial for developing safer cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Chloro and Nitro Substituents : These groups enhance electron density and improve binding affinity to biological targets.
  • Thiadiazole Ring : This heterocyclic structure is known for its diverse biological activities, including anticancer and antimicrobial effects.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids or their derivatives. For example:

  • Method A : Cyclocondensation of 4-chloro-3-nitrobenzoic acid hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
  • Method B : Reaction of substituted phenylacetic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours), yielding the thiadiazole core after pH adjustment with ammonia . Yields vary significantly: Method B achieves ~74% yield under optimized conditions, while Method A may require additional purification steps to remove byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • FT-IR : Key peaks include:
  • 3246–3248 cm⁻¹ : N-H stretching (amine group).
  • 1595–1616 cm⁻¹ : C=N stretching (thiadiazole ring).
  • 696–750 cm⁻¹ : C-S-C bending .
    • ¹H-NMR : Expect signals for aromatic protons (δ 7.0–7.4 ppm) and aliphatic protons (e.g., –CH₂– groups at δ 2.1–3.0 ppm). The amine proton typically appears as a broad singlet (δ ~8–9 ppm) but may be absent due to exchange broadening .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : The nitro group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, polarizing the thiadiazole ring and increasing electrophilicity at the C2 position .
  • Reactivity predictions : Frontier molecular orbital (FMO) analysis reveals that the HOMO-LUMO gap (~4.5 eV) correlates with nucleophilic attack susceptibility, guiding functionalization strategies .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

Single-crystal X-ray studies (e.g., analogous thiadiazole derivatives) show:

  • Hydrogen bonding : N–H···N interactions between the amine group and thiadiazole nitrogen stabilize a 2D supramolecular network, impacting solubility and melting point .
  • Dihedral angles : The angle between the thiadiazole and phenyl rings (18–30°) affects π-π stacking and crystallinity, which are critical for material science applications .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardized protocols (e.g., CLSI guidelines) .
  • Solubility limitations : Poor aqueous solubility may lead to false negatives. Use of DMSO carriers (≤1% v/v) or prodrug formulations can improve bioavailability .

Q. How can substituent modifications on the phenyl ring tune biological or catalytic activity?

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance electrophilicity, improving binding to enzyme active sites (e.g., thymidylate synthase inhibition) .
  • Methoxy groups (–OCH₃) : Increase lipophilicity, enhancing membrane permeability in anticancer assays (e.g., IC₅₀ reduction from 25 µM to 12 µM in substituted analogs) .

Methodological Guidance

Q. How to optimize reaction yield for large-scale synthesis?

  • Catalyst screening : Mn(II) catalysts improve cyclization efficiency (e.g., 74% yield in POCl₃-mediated reactions) .
  • Temperature control : Maintain reflux at 90°C ± 2°C to prevent side reactions (e.g., hydrolysis of the nitro group) .

Q. What analytical workflows validate purity for publication or patent applications?

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) with ESI+ detection to confirm molecular ion [M+H]⁺ (m/z ~308).
  • Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .

Tables for Key Data

Property Value/Peak Reference
Melting Point147°C (unsubstituted analog)
¹H-NMR (DMSO-d₆)δ 7.04–7.42 ppm (aromatic protons)
FT-IR (C=N stretch)1595–1616 cm⁻¹
DFT HOMO-LUMO Gap~4.5 eV

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

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